4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine
Overview
Description
“4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyrimidines . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have also been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrimidines involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Other methods involve treating pyrimidin-6-yl thiosemicarbazide derivatives with dicyclohexylcarbodiimide (DCC) .Molecular Structure Analysis
The molecular structure of “4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine” can be analyzed using various spectroscopic techniques. For instance, IR and NMR spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrimidines can be complex. For example, [1,2,4]triazolo[4,3-a]pyrimidinium-3-aminides have been synthesized by treating pyrimidin-6-yl thiosemicarbazide derivatives with dicyclohexylcarbodiimide (DCC). These aminides are slowly hydrolyzed in water but very rapidly hydrolyzed in 5% aqueous hydrochloric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine” can be determined using various analytical techniques. For instance, the melting point, IR spectrum, and NMR spectrum can provide valuable information about the compound .Scientific Research Applications
Antihypertensive Agents
A series of 1,2,4-triazolol[1,5-alpha]pyrimidines, including those bearing piperidine moieties, have shown promising antihypertensive activity in both in vitro and in vivo studies. Compounds with related structures to prazosin were also synthesized and tested for their antihypertensive properties (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Adenosine Receptor Antagonists
The 1,2,4]triazolo[4,3-a]pyrimidine nucleus, when functionalized with piperidine rings, has been used to create water-soluble human A₃ adenosine receptor antagonists. These compounds are promising for intravenous infusion due to their stability and solubility at physiological pH (Baraldi et al., 2012).
Synthesis and Reactivity
The synthesis, reactions, and spectral properties of 1,2,4-triazolopyrimidines, including 1,2,4-triazolo[4,3-a]pyrimidines, have been extensively studied. Many of these compounds possess significant biological activities and have medicinal applications (Shaban & Morgaan, 1999).
5-HT2 Antagonist Activity
Compounds with a 1,2,4-triazolo[4,3-a]pyrimidine structure, especially when linked to a piperidine group, have shown potent 5-HT2 antagonist activity. These compounds are potential candidates for developing new treatments for conditions modulated by the 5-HT2 receptor (Watanabe et al., 1992).
Future Directions
properties
IUPAC Name |
3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-4-12-10-14-13-9(15(10)7-1)8-2-5-11-6-3-8/h1,4,7-8,11H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWWQKGVCKEOCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C3N2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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